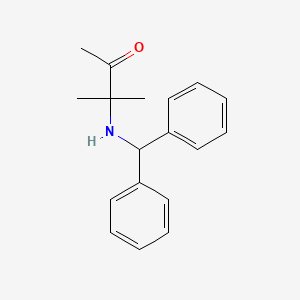
3-(Benzhydrylamino)-3-methylbutan-2-one
Cat. No. B3106544
Key on ui cas rn:
159556-71-5
M. Wt: 267.4 g/mol
InChI Key: JHZOJXBTTHOIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07622471B2
Procedure details


Into 3-(benzhydrylamino)-3-methylbutan-2-one (6.5 g) in acetic acid (20 mL), HCl gas was blown up to saturation, and bromine (1.25 mL) was added dropwise thereto, followed by stirring for 3 hours. 20% Aqueous sodium hydroxide was added to the reaction mixture, and thereby pH of the mixture was adjusted at 14 or higher, followed by partitioning by use of carbon tetrachloride. The organic layer was washed with water. The solvent was evaporated under reduced pressure, and to the residue, N,N-dimethylformamide (30 mL) and saturated aqueous sodium hydrogencarbonate (7 mL) were added, followed by stirring for 3 minutes. The reaction mixture was partitioned between water and carbon tetrachloride. The organic layer was washed twice with saturated brine, and then dried over magnesium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure, and the residue was purified through silica gel column chromatography, to thereby give 1-benzhydryl-2,2-dimethylazetidin-3-one as a solid (754 mg, 12%).





Identifiers


|
REACTION_CXSMILES
|
[CH:1]([NH:14][C:15]([CH3:20])([CH3:19])[C:16](=[O:18])[CH3:17])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.BrBr.[OH-].[Na+]>C(O)(=O)C.Cl>[CH:1]([N:14]1[CH2:17][C:16](=[O:18])[C:15]1([CH3:20])[CH3:19])([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)NC(C(C)=O)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by partitioning by use of carbon tetrachloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to the residue, N,N-dimethylformamide (30 mL) and saturated aqueous sodium hydrogencarbonate (7 mL) were added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring for 3 minutes
|
|
Duration
|
3 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was partitioned between water and carbon tetrachloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed twice with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate anhydrate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
followed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified through silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(C(C1)=O)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
